![molecular formula C21H21N3O3 B2405481 4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 946243-58-9](/img/structure/B2405481.png)
4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one
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Description
4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown potential in various applications.
Scientific Research Applications
Organic Electronics and Material Science
Electron-Transporting and Hole-Blocking Materials
One study focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (LEDs) (Wang et al., 2001). The research demonstrated that certain oxadiazole derivatives, including those structurally related to 4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one, can act as efficient electron-injection/hole-blocking layers in LEDs, contributing to improved device efficiency.
Universal Electron-Transporting/Exciton-Blocking Materials
Another study reported the synthesis of m-terphenyl oxadiazole derivatives exhibiting high electron mobilities. These materials were used as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs), leading to devices with reduced driving voltages and very high efficiency (Shih et al., 2015).
Anticancer Research
Apoptosis Inducers and Potential Anticancer Agents
A study identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds showed good activity against several breast and colorectal cancer cell lines, with one particular derivative exhibiting in vivo activity in a tumor model. This suggests that derivatives structurally related to 4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one may also hold promise as anticancer agents (Zhang et al., 2005).
Synthesis of Substituted Oxadiazolyl Tetrahydropyridines as Anticancer Agents
Research into the chemistry of substituted 1,3,4-oxadiazoles and their derivatives highlighted their potential as antimicrobial, antifungal, and anticancer agents. A study specifically targeted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer activities, underscoring the therapeutic potential of oxadiazole derivatives (Redda & Gangapuram, 2007).
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-26-18-10-6-15(7-11-18)20-22-21(27-23-20)16-12-19(25)24(13-16)17-8-4-14(2)5-9-17/h4-11,16H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYDSWVLAUPDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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